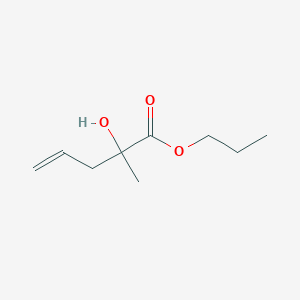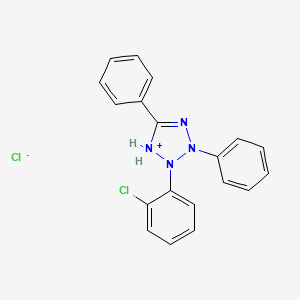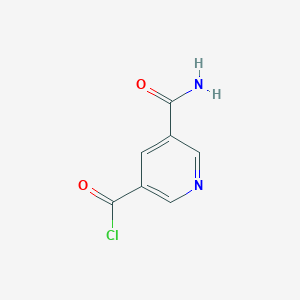
5-Carbamoylpyridine-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Carbamoylpyridine-3-carbonyl chloride is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a carbamoyl group at the 5-position and a carbonyl chloride group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carbamoylpyridine-3-carbonyl chloride typically involves the chlorination of 5-carbamoylpyridine-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents under reflux conditions. The general reaction scheme is as follows:
[ \text{5-Carbamoylpyridine-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
化学反応の分析
Types of Reactions
5-Carbamoylpyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-carbamoylpyridine-3-carboxylic acid and hydrochloric acid.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction of the carbonyl chloride group.
科学的研究の応用
5-Carbamoylpyridine-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents, particularly those targeting pyridine-based scaffolds.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
作用機序
The mechanism of action of 5-Carbamoylpyridine-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the pyridine ring.
類似化合物との比較
Similar Compounds
- 5-Carbamoylpyridine-3-carboxylic acid
- 5-Carbamoylpyridine-3-methyl ester
- 5-Carbamoylpyridine-3-aldehyde
Uniqueness
5-Carbamoylpyridine-3-carbonyl chloride is unique due to the presence of both a carbamoyl group and a carbonyl chloride group on the pyridine ring. This dual functionality allows for diverse chemical reactivity and the potential to form a wide range of derivatives.
特性
CAS番号 |
66115-80-8 |
|---|---|
分子式 |
C7H5ClN2O2 |
分子量 |
184.58 g/mol |
IUPAC名 |
5-carbamoylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2/c8-6(11)4-1-5(7(9)12)3-10-2-4/h1-3H,(H2,9,12) |
InChIキー |
DUNNJWYJSAPQSN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1C(=O)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


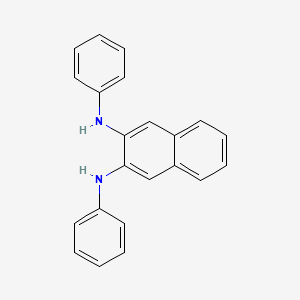
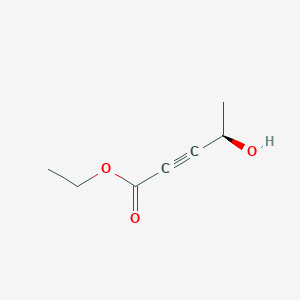
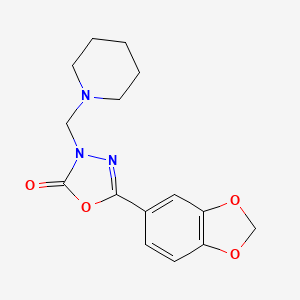
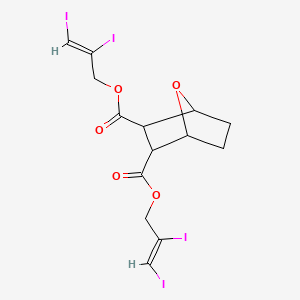
![(Bicyclo[3.1.0]hexan-6-ylidene)acetonitrile](/img/structure/B14466877.png)
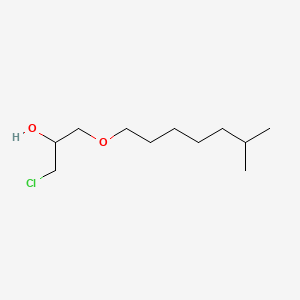
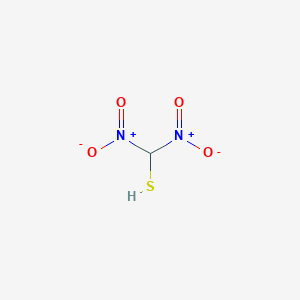
![3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B14466895.png)
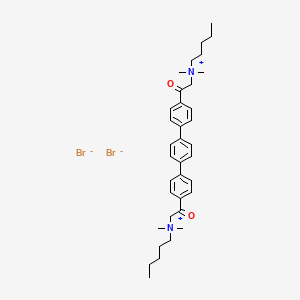
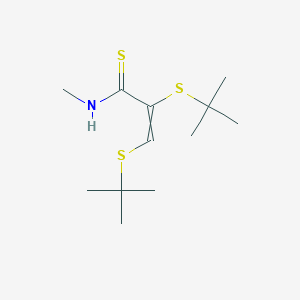
![methyl 3-[(1S,2S)-2-methoxycyclohexyl]propanoate](/img/structure/B14466901.png)

